(S)-N-Boc-3-Amino-3-phenylpropanoic acid
Overview
Description
Synthesis Analysis
The synthesis of (S)-N-Boc-3-Amino-3-phenylpropanoic acid and related compounds involves multiple steps, including protection of amino groups, functionalization of side chains, and coupling reactions. For instance, the preparation of β-peptides from geminally disubstituted β-amino acids, which are closely related to (S)-N-Boc-3-Amino-3-phenylpropanoic acid, utilizes protected amino acids obtained from 3-methylbut-2-enoic acid and ammonia or from Boc-protected methyl 3-aminopropanoate via enolate methylation (Seebach et al., 1998).
Molecular Structure Analysis
The molecular structure of (S)-N-Boc-3-Amino-3-phenylpropanoic acid features a Boc-protected amino group, which is crucial for its stability and reactivity in synthetic applications. The crystal structure analysis of similar Boc-protected amino acids reveals their geometric arrangement and potential for forming hydrogen-bonded motifs, indicative of their role in constructing complex molecules (Seebach et al., 1998).
Chemical Reactions and Properties
The chemical reactivity of (S)-N-Boc-3-Amino-3-phenylpropanoic acid is largely influenced by its protected amino group and phenyl side chain. These groups enable selective reactions such as N-tert-butoxycarbonylation of amines, showcasing the compound's versatility in synthetic chemistry (Heydari et al., 2007).
Scientific Research Applications
-
Peptide Nucleic Acid-Assisted Generation of Targeted Double-Stranded DNA Breaks with T7 Endonuclease I
- Application Summary : This research harnessed the power of gamma-modified peptide nucleic acids (γPNAs) to facilitate targeted, specific DNA invasion and used T7 endonuclease I (T7EI) to recognize and cleave the γPNA-invaded DNA .
- Methods of Application : The researchers demonstrated that T7EI can be used as a programmable nuclease capable of generating single or multiple specific double-strand breaks (DSBs) in vitro under a broad range of conditions .
- Results : The study showed that this system could potentially be applied for large-scale genomic manipulation, including cloning, large-fragment DNA assembly, and gene editing, with exciting applications in biotechnology, medicine, agriculture, and synthetic biology .
-
Succinic Acid: Applications and Microbial Production Using Organic Wastes as Low-Cost Substrates
- Application Summary : Succinic acid is a valuable organic acid that can be employed in a variety of sectors including food, cosmetics, and chemistry .
- Methods of Application : Through bacterial fermentation, succinic acid can be easily produced. The process of microbial fermentation is used to produce bio-succinic acid utilizing agro-industrial waste .
- Results : The review summarizes the evolution of microbial production, fermentative methods, various organic substrates and the effects of efforts to recover and refine components for a wide range of applications in the perspective of biologically produced succinic acid for commercialization state .
-
Peptide Nucleic Acid-Assisted Generation of Targeted Double-Stranded DNA Breaks with T7 Endonuclease I
- Application Summary : This research harnessed the power of gamma-modified peptide nucleic acids (γPNAs) to facilitate targeted, specific DNA invasion and used T7 endonuclease I (T7EI) to recognize and cleave the γPNA-invaded DNA .
- Methods of Application : The researchers demonstrated that T7EI can be used as a programmable nuclease capable of generating single or multiple specific double-strand breaks (DSBs) in vitro under a broad range of conditions .
- Results : The study showed that this system could potentially be applied for large-scale genomic manipulation, including cloning, large-fragment DNA assembly, and gene editing, with exciting applications in biotechnology, medicine, agriculture, and synthetic biology .
-
Succinic Acid: Applications and Microbial Production Using Organic Wastes as Low-Cost Substrates
- Application Summary : Succinic acid is a valuable organic acid that can be employed in a variety of sectors including food, cosmetics, and chemistry .
- Methods of Application : Through bacterial fermentation, succinic acid can be easily produced. The process of microbial fermentation is used to produce bio-succinic acid utilizing agro-industrial waste .
- Results : The review summarizes the evolution of microbial production, fermentative methods, various organic substrates and the effects of efforts to recover and refine components for a wide range of applications in the perspective of biologically produced succinic acid for commercialization state .
-
Peptide Nucleic Acid-Assisted Generation of Targeted Double-Stranded DNA Breaks with T7 Endonuclease I
- Application Summary : This research harnessed the power of gamma-modified peptide nucleic acids (γPNAs) to facilitate targeted, specific DNA invasion and used T7 endonuclease I (T7EI) to recognize and cleave the γPNA-invaded DNA .
- Methods of Application : The researchers demonstrated that T7EI can be used as a programmable nuclease capable of generating single or multiple specific double-strand breaks (DSBs) in vitro under a broad range of conditions .
- Results : The study showed that this system could potentially be applied for large-scale genomic manipulation, including cloning, large-fragment DNA assembly, and gene editing, with exciting applications in biotechnology, medicine, agriculture, and synthetic biology .
-
Succinic Acid: Applications and Microbial Production Using Organic Wastes as Low-Cost Substrates
- Application Summary : Succinic acid is a valuable organic acid that can be employed in a variety of sectors including food, cosmetics, and chemistry .
- Methods of Application : Through bacterial fermentation, succinic acid can be easily produced. The process of microbial fermentation is used to produce bio-succinic acid utilizing agro-industrial waste .
- Results : The review summarizes the evolution of microbial production, fermentative methods, various organic substrates and the effects of efforts to recover and refine components for a wide range of applications in the perspective of biologically produced succinic acid for commercialization state .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-11(9-12(16)17)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNQFJPZRTURSI-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370332 | |
Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-phenylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-N-Boc-3-Amino-3-phenylpropanoic acid | |
CAS RN |
103365-47-5 | |
Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-phenylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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